(5-Chloro-1H-indol-2-yl)methanamine methanesulfonate
Overview
Description
(5-Chloro-1H-indol-2-yl)methanamine methanesulfonate, also known as 5-chloro-2-methylindole-3-methanesulfonate, is an organic compound used in a variety of scientific research applications. It is a white crystalline solid that is insoluble in water and is usually prepared through a synthesis process. This compound is a useful tool for studying the biochemical and physiological effects of compounds on living cells, as well as for conducting laboratory experiments.
Scientific Research Applications
Friedel-Crafts Reaction in Synthesis
(5-Chloro-1H-indol-2-yl)methanamine methanesulfonate derivatives are synthesized through the Friedel-Crafts reaction. This process, particularly using Cu(OTf)2 and N-sulfinylprolinamide as catalysts, achieves selective synthesis of 3-indolylmethanamine derivatives with yields of 65-93%. This method is beneficial due to its broad substrate applicability and mild reaction conditions (刘海华 et al., 2016).
Applications in Organic Synthesis
In another study, the conjugate addition of benzylamine to 2-(5H)-furanon-3-yl methanesulfonate resulted in a mixture of methyl N-benzyl-2-hydroxymethylaziridine-2-carboxylates. This pathway illustrates the compound's utility in creating complex organic structures (Carole de Saint-Fuscien & R. Dodd, 2000).
Synthesis of Indole Derivatives
Indole derivatives, including (5-Chloro-1H-indol-2-yl)methanamine methanesulfonate, have shown potential in synthesizing 3-indolyl-methanamines. These derivatives are synthesized through the treatment of indoles with aldehydes and nitrobenzenes, indicating the versatility of the compound in synthesizing indole derivatives (B. Das et al., 2013).
Application in Cancer Detection
A study highlighted the synthesis of a water-soluble near-infrared dye for cancer detection using optical imaging. This dye, developed from a structure involving a chloro-indole derivative, demonstrates the potential of (5-Chloro-1H-indol-2-yl)methanamine methanesulfonate in medical imaging and cancer detection (Wellington Pham, Zdravka Medarova, & Anna Moore, 2005).
Environmental Implications
An environmental assessment of methanesulfonic acid production, which is related to (5-Chloro-1H-indol-2-yl)methanamine methanesulfonate, revealed that a direct process of forming methanesulfonic acid from methane has a significantly lower environmental impact compared to conventional methods. This finding suggests the potential of sustainable chemical processes involving similar compounds (S. Kappenthuler et al., 2018).
properties
IUPAC Name |
(5-chloro-1H-indol-2-yl)methanamine;methanesulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2.CH4O3S/c10-7-1-2-9-6(3-7)4-8(5-11)12-9;1-5(2,3)4/h1-4,12H,5,11H2;1H3,(H,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OROQNRYMFPASPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)O.C1=CC2=C(C=C1Cl)C=C(N2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(5-Chloro-1H-indol-2-yl)methyl]amine methanesulfonate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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